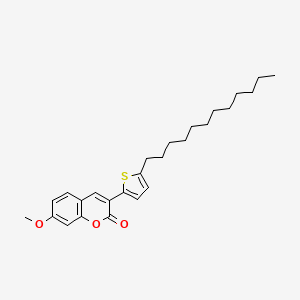
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that features a benzopyran core substituted with a dodecylthiophene group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran core, followed by the introduction of the dodecylthiophene and methoxy groups. Common synthetic routes include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dodecylthiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using a dodecylthiophene boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran core or thiophene ring.
Aplicaciones Científicas De Investigación
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Organic Electronics: The compound’s semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Materials Science: Its ability to form self-organizing structures makes it useful in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of thiophene-containing molecules with biological systems.
Mecanismo De Acción
The mechanism of action of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its thiophene and benzopyran moieties. These interactions can influence various pathways, including electronic and optical processes in materials science applications and binding interactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexakis((4-(5-dodecylthiophen-2-yl)phenyl)ethynyl)triphenylene: A similar compound with a triphenylene core and dodecylthiophene substituents.
2,5-Bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-containing compound with applications in organic electronics.
Uniqueness
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core with a dodecylthiophene group and a methoxy group. This unique structure imparts distinct electronic and optical properties, making it valuable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
836674-42-1 |
|---|---|
Fórmula molecular |
C26H34O3S |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
3-(5-dodecylthiophen-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C26H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-22-16-17-25(30-22)23-18-20-14-15-21(28-2)19-24(20)29-26(23)27/h14-19H,3-13H2,1-2H3 |
Clave InChI |
ZTAKHKJTMGDMGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
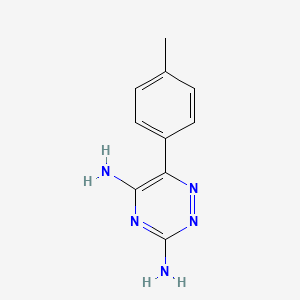
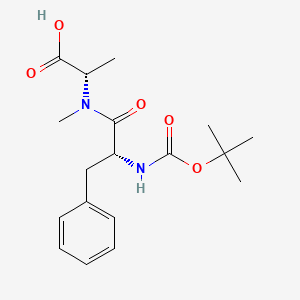
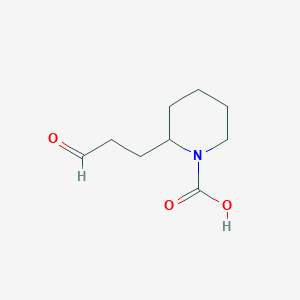
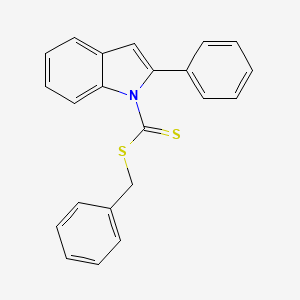
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)


![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
